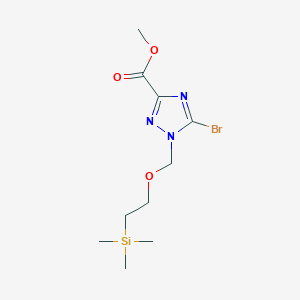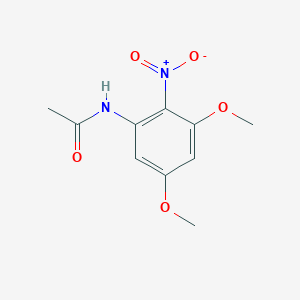![molecular formula C11H10O3S B13933691 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing sulfur as a heteroatom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are significant methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzo[b]thiophene: This compound has a similar structure but lacks the carboxylic acid group.
6-Methylbenzo[b]thiophene-2-carboxylic acid: This compound has a methyl group at the 6-position instead of a methoxy group.
Uniqueness
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and carboxylic acid groups provides distinct properties compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C11H10O3S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
4-methoxy-3-methyl-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-5-15-9-4-7(11(12)13)3-8(14-2)10(6)9/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
NRHNRBXZIKOWOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=CC(=CC(=C12)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)


![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)

